molecular formula C12H11F3O B13085910 3-(3,4,5-Trifluorophenyl)cyclohexanone

3-(3,4,5-Trifluorophenyl)cyclohexanone

Cat. No.: B13085910
M. Wt: 228.21 g/mol
InChI Key: QSIUFGLDVXHFBJ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a trifluorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorophenyl)cyclohexanone typically involves the reaction of 3,4,5-trifluorophenylboronic acid with cyclohexanone under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the boronic acid and the cyclohexanone .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trifluorophenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)cyclohexanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)cyclohexanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the trifluorophenyl group.

    3-(3,4,5-Trifluorophenyl)acetic acid: Another trifluorophenyl-substituted compound with different functional groups.

Uniqueness: 3-(3,4,5-Trifluorophenyl)cyclohexanone is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H11F3O/c13-10-5-8(6-11(14)12(10)15)7-2-1-3-9(16)4-7/h5-7H,1-4H2

InChI Key

QSIUFGLDVXHFBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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